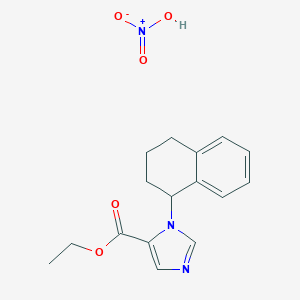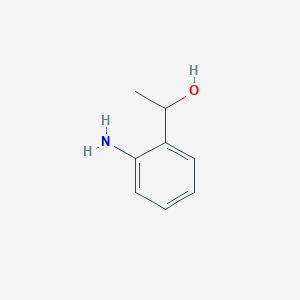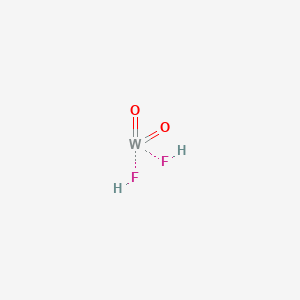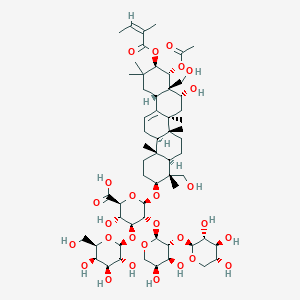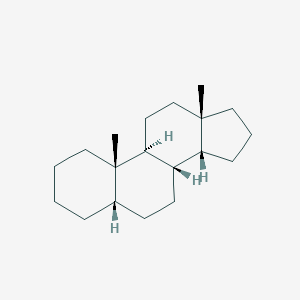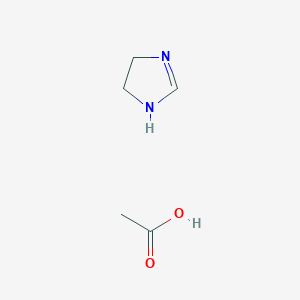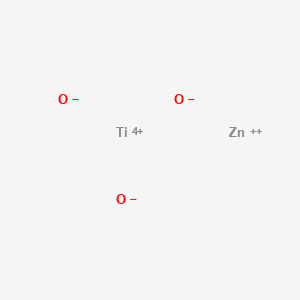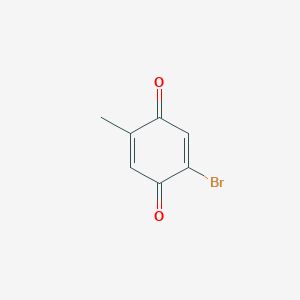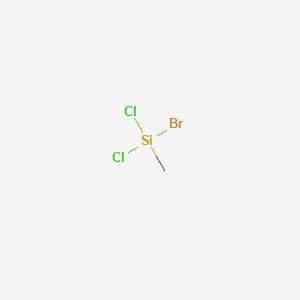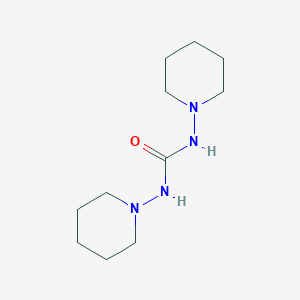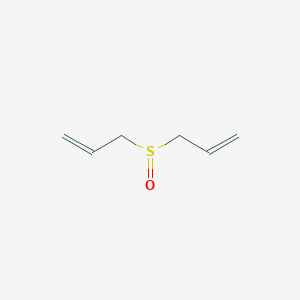
Diallylsulphone
Vue d'ensemble
Description
“Diallylsulphone” is a compound that belongs to the class of organic compounds known as sulfones . It is a flavor compound derived from garlic and is sequentially converted to diallyl sulfoxide (DASO) and diallyl sulfone (DASO2) by cytochrome P450 2E1 (CYP2E1) .
Synthesis Analysis
Diallyl sulfide was synthesized by phase transfer catalyst (PTC) during microwave irradiation . The effects of different factors, such as the power of microwave irradiation, the time of microwave irradiation, PTC reagents amount, and the mole ratio of reactants, on the yield of the product were investigated .
Molecular Structure Analysis
The molecular structure of “Diallylsulphone” can be analyzed using various tools and methods . These include electroanalytical tools for studying reaction mechanisms , and structure analysis tools for rapid and automated solution of small molecule structures .
Chemical Reactions Analysis
“Diallylsulphone” can undergo various chemical reactions. For instance, divinyl sulfon (DVS) has been used as a cross-linker on the performance and improvement of modified polymers . The reaction mechanism and interfacial attributes of DVS have been investigated .
Physical And Chemical Properties Analysis
“Diallylsulphone” has a strong garlic smell . It is a clear, yellowish liquid which boils at certain temperatures and has its flash point at a specific temperature . It has a density of about 1.0 g/mL .
Applications De Recherche Scientifique
Anticancer Properties
Diallyl sulfide has been shown to have anticancer properties. It has been demonstrated in multiple investigations that Diallyl sulfide can impede oxidative stress and chronic inflammation, which are key factors in the development of cancer .
Antimicrobial Activity
Diallyl sulfide has been found to have antimicrobial properties. This makes it a potential candidate for the development of new antimicrobial agents .
Anti-angiogenic Effects
Diallyl sulfide has been shown to have anti-angiogenic effects. Angiogenesis, the formation of new blood vessels, plays a crucial role in the growth and spread of cancer. By inhibiting angiogenesis, Diallyl sulfide could potentially slow down or prevent the progression of cancer .
Immunomodulatory Functions
Diallyl sulfide has been found to have immunomodulatory functions. It can modulate the immune response, which could potentially be beneficial in the treatment of various immune-related diseases .
Cardioprotective Effects
Diallyl sulfide has been shown to have cardioprotective effects. It could potentially be used in the prevention and treatment of cardiovascular diseases .
Neuroprotective Effects
Diallyl sulfide has been found to have neuroprotective effects. It could potentially be used in the prevention and treatment of neuronal diseases .
Antihepatotoxic Properties
Diallyl sulfide has been shown to have antihepatotoxic properties. This suggests that it could potentially be used in the treatment of liver diseases .
Antineoplastic Properties
Diallyl sulfide has been found to have antineoplastic properties. This suggests that it could potentially be used in the treatment of various types of cancer .
Safety And Hazards
Orientations Futures
“Diallylsulphone” has potential for future research and applications. For instance, it has been used in the treatment of oral diseases and defect repair due to its three-dimensional network structure . Future research could focus on combining “Diallylsulphone” with other compounds for clinical treatment in stomatology .
Propriétés
IUPAC Name |
3-prop-2-enylsulfinylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGIHYNABFJESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCS(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40931203 | |
| Record name | 3-(Prop-2-ene-1-sulfinyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl sulfoxide | |
CAS RN |
14180-63-3 | |
| Record name | Diallyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-ene-1-sulfinyl)prop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40931203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIALLYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CL103XH2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



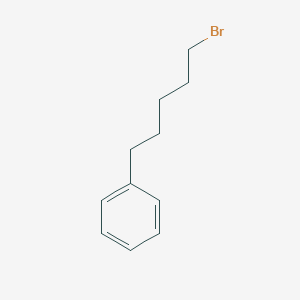
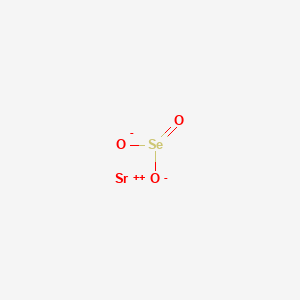
![3-(3-Amino-3-oxopropyl)-2-[[4-[bis(2-chloroethyl)amino]phenyl]azo]-6-methoxybenzothiazolium chloride](/img/structure/B77551.png)
